4-Aminobenzaldehyde

Analytical Chemistry Fluorescence Spectroscopy Environmental Monitoring

Select 4-Aminobenzaldehyde (556-18-3) for its unique bifunctional p-substituted architecture—a strong π-electron-donating –NH₂ paired with a reactive –CHO. Unlike 4-nitrobenzaldehyde (electron-withdrawing) or 4-hydroxybenzaldehyde (moderate donor), its superior donor strength (LogP ~0.86–1.08, pKa ~1.88) drives higher fluorescence quenching sensitivity and distinct enzymatic kinetics (HAPMO substrate with substrate inhibition). Essential for π-conjugated polymer optoelectronics, catalytic hydrogenation selectivity (>97%), and fluorescence assay calibration. Avoid analog substitution failures.

Molecular Formula C7H7NO
Molecular Weight 121.14 g/mol
CAS No. 556-18-3
Cat. No. B1209532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobenzaldehyde
CAS556-18-3
Synonyms4-aminobenzaldehyde
Molecular FormulaC7H7NO
Molecular Weight121.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N
InChIInChI=1S/C7H7NO/c8-7-3-1-6(5-9)2-4-7/h1-5H,8H2
InChIKeyVATYWCRQDJIRAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobenzaldehyde: A Distinctive Bifunctional Aromatic Aldehyde with Unique Electron-Donating Properties and Cross-Reactivity in Industrial Applications


4-Aminobenzaldehyde (CAS 556-18-3), also known as p-aminobenzaldehyde, is a para-substituted aromatic aldehyde featuring both an amino (-NH₂) and an aldehyde (-CHO) functional group on a benzene ring [1]. This bifunctional structure imparts unique physicochemical properties that distinguish it from related analogs, including a predicted pKa of 1.88±0.10 and a LogP of approximately 0.86–1.08 [2]. Its role as a versatile synthetic intermediate in pharmaceuticals, dyes, and corrosion inhibitors is well-documented, yet its selection in scientific and industrial contexts hinges on quantifiable differentiators relative to its closest structural and functional analogs [1].

Why 4-Aminobenzaldehyde Cannot Be Replaced by 4-Hydroxybenzaldehyde or 4-Nitrobenzaldehyde in Demanding Applications


While 4-aminobenzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde share a common benzaldehyde scaffold, their distinct substituents dictate profoundly different electronic properties, reactivity profiles, and biological interactions. The amino group in 4-aminobenzaldehyde acts as a strong π-electron donor, whereas the hydroxyl group is a moderate donor and the nitro group is a strong electron-withdrawing group [1]. These electronic differences translate into measurable variations in fluorescence quenching sensitivity [2], enzymatic substrate activity and inhibition kinetics [3][4], and catalytic hydrogenation selectivity [5]. Consequently, substituting 4-aminobenzaldehyde with a generic analog in a reaction or assay optimized for its unique electronic and steric profile will likely result in reduced yields, altered selectivity, or invalid biological readouts. The quantitative evidence below substantiates why procurement decisions must be based on these precise differentiators.

Quantitative Differentiation of 4-Aminobenzaldehyde: A Procurement-Focused Evidence Guide


Fluorescence Quenching Sensitivity: 4-Aminobenzaldehyde vs. 4-Nitrobenzaldehyde and Benzaldehyde

In a fluorescence quenching assay using phenanthrene as a probe in 0.02 mol L⁻¹ sodium dodecyl sulfate (SDS), 4-aminobenzaldehyde demonstrated a Stern-Volmer constant (K_SV) that ranked third among seven tested aldehydes. Its sensitivity was significantly higher than that of 4-nitrobenzaldehyde, which is a common alternative for reduction to 4-aminobenzaldehyde, and substantially greater than unsubstituted benzaldehyde [1].

Analytical Chemistry Fluorescence Spectroscopy Environmental Monitoring

Enzymatic Baeyer-Villiger Oxidation: Comparative Substrate Activity and Inhibition Kinetics

The flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) was found to be most active with 4-aminobenzaldehyde and 4-hydroxybenzaldehyde among a panel of benzaldehyde substrates. However, a critical distinction exists: both compounds caused significant substrate inhibition, a phenomenon not observed with fluorobenzaldehyde derivatives [1].

Biocatalysis Enzyme Kinetics Green Chemistry

Catalytic Hydrogenation Selectivity: 4-Nitrobenzaldehyde Conversion to 4-Aminobenzaldehyde vs. Over-Hydrogenation Byproducts

In the catalytic hydrogenation of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using a Mo-modified skeletal Ni catalyst (QS-Ni), a selectivity of 98.4% was achieved at 100% conversion under optimized conditions [1]. This high selectivity is critical to avoid over-reduction of the aldehyde group to the corresponding alcohol or amine, which is a common challenge with less selective catalysts.

Heterogeneous Catalysis Selective Hydrogenation Process Chemistry

Electron-Donating Capacity: 4-Aminobenzaldehyde as a π-Donor vs. 4-Nitrobenzaldehyde

Density functional theory (DFT) calculations reveal that 4-aminobenzaldehyde exhibits strong π-electron-donating character, as inferred from computed 13C NMR chemical shifts that correlate well with charge densities [1]. This contrasts sharply with the strong electron-withdrawing nature of 4-nitrobenzaldehyde, leading to fundamentally different reactivity in electrophilic aromatic substitution and conjugate addition reactions.

Computational Chemistry Materials Science Physical Organic Chemistry

Hydrogenation Selectivity Enhancement via Bimetallic Catalysis: RhCu vs. Monometallic Rh

In the selective hydrogenation of 4-nitrobenzaldehyde to 4-aminobenzaldehyde using colloidal bimetallic RhCu nanoparticles, the selectivity was enhanced from approximately 70% with monometallic Rh nanoparticles to 97% with RhCu nanoparticles containing 50% Cu [1].

Nanoparticle Catalysis Bimetallic Catalysts Selective Reduction

Application Scenarios for 4-Aminobenzaldehyde: Where Its Unique Properties Deliver Definitive Advantages


High-Sensitivity Analytical Detection of Aldehydes in Environmental Samples

Researchers developing fluorescence-based assays for environmental monitoring should select 4-aminobenzaldehyde as a standard or reference compound. Its Stern-Volmer constant ranking, as determined in SDS micellar solutions [1], confirms its utility in calibrating detection sensitivity and establishing method robustness, particularly when differentiating between structurally similar aldehydes. Its distinct quenching behavior relative to 4-nitrobenzaldehyde and benzaldehyde [1] makes it a valuable tool for method validation.

Biocatalytic Process Optimization Using 4-Hydroxyacetophenone Monooxygenase (HAPMO)

For biotransformations utilizing HAPMO, 4-aminobenzaldehyde serves as a high-activity substrate that also induces significant substrate inhibition [1]. This dual characteristic is critical for process optimization. Kinetic studies with 4-aminobenzaldehyde allow precise determination of substrate concentration limits to maximize turnover frequency while avoiding the inhibitory regime. This knowledge is not transferable from fluorobenzaldehyde analogs, which lack substrate inhibition [1], and thus necessitates the use of 4-aminobenzaldehyde for accurate process modeling.

Synthesis of High-Purity 4-Aminobenzaldehyde via Selective Catalytic Hydrogenation

Chemical manufacturers and process chemists seeking to produce 4-aminobenzaldehyde with high purity should consider catalytic hydrogenation of 4-nitrobenzaldehyde using optimized catalysts. The use of Mo-modified skeletal Ni catalysts [1] or bimetallic RhCu nanoparticles [2] has been shown to achieve >97% selectivity, minimizing the formation of over-reduced byproducts. Procuring 4-nitrobenzaldehyde and employing these catalytic systems enables an efficient route to high-quality 4-aminobenzaldehyde, reducing downstream purification costs and waste.

Design of Electron-Donating Monomers for Conjugated Polymers and Dyes

In materials science, 4-aminobenzaldehyde is a key monomer for the synthesis of π-conjugated systems where a strong electron-donating group is required. Its high π-electron-donating capacity, validated by DFT calculations [1], distinguishes it from electron-withdrawing analogs like 4-nitrobenzaldehyde. This electronic property directly influences the optoelectronic properties of the resulting polymers, including bandgap and fluorescence, making 4-aminobenzaldehyde the monomer of choice for applications requiring efficient charge transfer or red-shifted emission [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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